molecular formula C21H21N3OS B11518884 (2Z,5Z)-3-cyclohexyl-2-(phenylimino)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-3-cyclohexyl-2-(phenylimino)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No.: B11518884
M. Wt: 363.5 g/mol
InChI Key: STTITXBGKXWPOC-VXMHBOQLSA-N
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Description

(2E,5Z)-3-CYCLOHEXYL-2-(PHENYLIMINO)-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a cyclohexyl group, a phenylimino group, and a pyridinylmethylidene group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-3-CYCLOHEXYL-2-(PHENYLIMINO)-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-3-CYCLOHEXYL-2-(PHENYLIMINO)-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E,5Z)-3-CYCLOHEXYL-2-(PHENYLIMINO)-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E,5Z)-3-CYCLOHEXYL-2-(PHENYLIMINO)-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies using techniques like X-ray crystallography and molecular docking are often employed to elucidate these interactions .

Comparison with Similar Compounds

Similar Compounds

  • (2E,5Z)-3-CYCLOHEXYL-2-(PHENYLIMINO)-5-[(PYRIDIN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
  • (2E,5Z)-3-CYCLOHEXYL-2-(PHENYLIMINO)-5-[(PYRIDIN-4-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (2E,5Z)-3-CYCLOHEXYL-2-(PHENYLIMINO)-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N3OS

Molecular Weight

363.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-2-phenylimino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21N3OS/c25-20-19(14-16-8-7-13-22-15-16)26-21(23-17-9-3-1-4-10-17)24(20)18-11-5-2-6-12-18/h1,3-4,7-10,13-15,18H,2,5-6,11-12H2/b19-14-,23-21?

InChI Key

STTITXBGKXWPOC-VXMHBOQLSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=NC4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CN=CC=C3)SC2=NC4=CC=CC=C4

Origin of Product

United States

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